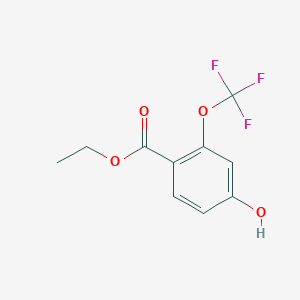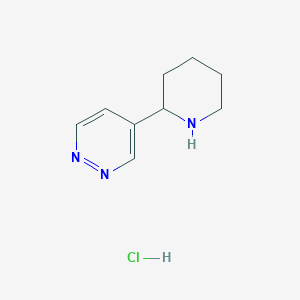
3,8-Difluoro-6-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative with the chemical formula C10H7F2NO and a molecular weight of 195.17 g/mol . This compound is part of the broader class of quinolines, which are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoro-6-methoxyquinoline typically involves the fluorination of quinoline derivatives. One common method includes the nucleophilic displacement of halogen atoms or the diaza group with fluoride ions . For instance, 3-fluoroquinoline can be synthesized from 3-aminoquinoline, and 3,5-difluoroquinoline from 3-fluoro-5-aminoquinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Difluoro-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in fluorinated compounds, where fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .
Applications De Recherche Scientifique
3,8-Difluoro-6-methoxyquinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3,8-Difluoro-6-methoxyquinoline, like other quinolines, involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, this compound prevents the progression of the replication fork, leading to cell death .
Comparaison Avec Des Composés Similaires
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
- 6-Methoxyquinoline
Comparison: 3,8-Difluoro-6-methoxyquinoline is unique due to the presence of both fluorine and methoxy groups, which can enhance its biological activity and chemical stability compared to other quinoline derivatives .
Propriétés
IUPAC Name |
3,8-difluoro-6-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOJACRIOOYSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 7-cyano-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B7989420.png)


![4'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B7989435.png)

![5-(1-Methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B7989452.png)

![(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride](/img/structure/B7989471.png)






